5-Benzylbenzofuran-3-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

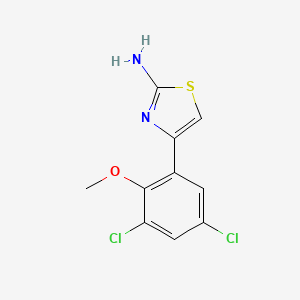

5-Benzylbenzofuran-3-ylboronic acid is a boronic acid derivative with the molecular formula C15H13BO3 . Boronic acids are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .

Synthesis Analysis

Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process can be influenced by the Lewis basicity of the ligand .Chemical Reactions Analysis

Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are known for their reactivity in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon–carbon bonds . Additionally, benzofuran derivatives have been shown to have strong biological activities, making them important in the synthesis of bioactive compounds .Physical And Chemical Properties Analysis

5-Benzylbenzofuran-3-ylboronic acid has a molecular weight of 252.08 . More specific physical and chemical properties such as melting point, boiling point, and density would require experimental data or reliable database information .Applications De Recherche Scientifique

Anticancer Applications

5-Benzylbenzofuran-3-ylboronic acid and its derivatives have been explored for their potential in cancer treatment. A study found that phenylboronic acid and benzoxaborole derivatives, closely related to 5-benzylbenzofuran-3-ylboronic acid, exhibited antiproliferative and proapoptotic effects in ovarian cancer cells, indicating a cell cycle-specific mode of action (Psurski et al., 2018).

Neurological Disorder Treatment

Benzofuran derivatives, including 5-benzylbenzofuran-3-ylboronic acid, have been investigated as S1P1 receptor agonists. These compounds demonstrated efficacy in a mouse model of relapsing multiple sclerosis, highlighting their potential in treating neurological disorders (Saha et al., 2011).

Synthesis of Benzofurans

5-Benzylbenzofuran-3-ylboronic acid is also important in synthetic chemistry, particularly in the synthesis of benzofurans. A study described a regioselective synthesis method for 2-substituted 3-benzylbenzofurans, which could have implications for the development of various pharmaceutical compounds (Chen et al., 2011).

Chemical Synthesis and Catalysis

The compound plays a role in chemical synthesis, like in Suzuki cross-coupling reactions. It's used for synthesizing complex molecules, demonstrating its versatility in organic chemistry (Wang et al., 2014).

Antibiotic Potentiation

Another study focused on optimizing the cell permeation of benzothiophene-2-ylboronic acid, a compound related to 5-benzylbenzofuran-3-ylboronic acid. This research is significant in enhancing the effectiveness of antibiotics against resistant bacteria (Venturelli et al., 2007).

Propriétés

IUPAC Name |

(5-benzyl-1-benzofuran-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BO3/c17-16(18)14-10-19-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMBCWUSARTVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC2=C1C=C(C=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylbenzofuran-3-ylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

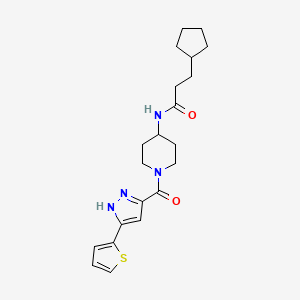

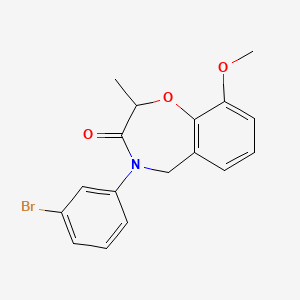

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)

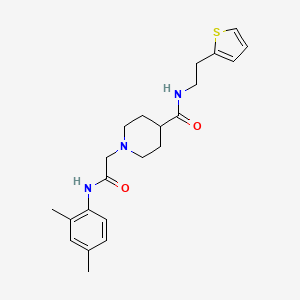

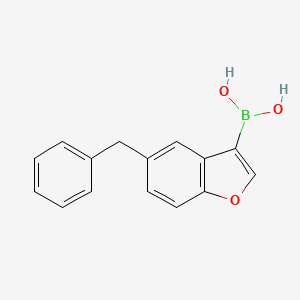

![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)

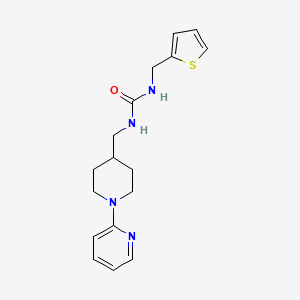

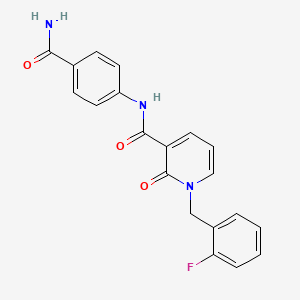

![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)

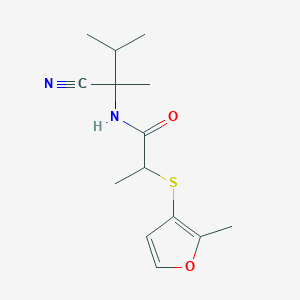

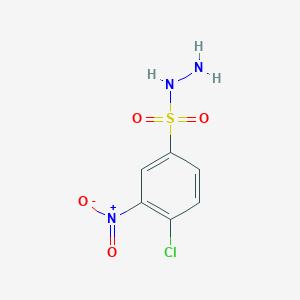

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)